1-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol
Overview
Description
1-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and an oxadiazole moiety
Preparation Methods
The synthesis of 1-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol typically involves multiple steps. One common synthetic route includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl)propyl mesylate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine: This compound shares a similar piperidine ring structure but differs in its substituents.
4-(4-Chlorophenyl)piperidin-4-ol: This compound has a similar chlorophenyl group but lacks the oxadiazole moiety. The uniqueness of 1-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol lies in its combination of the piperidine ring with both a chlorophenyl group and an oxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-5-3-10(4-6-11)14-16-13(20-17-14)9-18-7-1-2-12(19)8-18/h3-6,12,19H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIBMZWOKJKCPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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